molecular formula C19H17N5O B12736745 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- CAS No. 87539-85-3

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl-

货号: B12736745
CAS 编号: 87539-85-3
分子量: 331.4 g/mol
InChI 键: FFXVMDJRDNDICF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Phthalazine-Based Heterocycles in Medicinal Chemistry

Phthalazine derivatives have occupied a prominent position in medicinal chemistry since the mid-20th century, initially emerging as vasodilators and antihypertensive agents. The fusion of a benzene ring with a pyridazine moiety in phthalazines creates a planar, electron-deficient system capable of diverse non-covalent interactions, making it attractive for targeting nucleotide-binding domains. Early pharmacological studies revealed that phthalazine-based compounds exhibit anticonvulsant, cardiotonic, and vasorelaxant activities, spurring interest in their structural optimization.

The advent of combinatorial chemistry in the 1990s enabled systematic exploration of phthalazine derivatives, particularly through substitutions at positions 1, 4, and 6 of the core structure. For instance, the introduction of chlorophenyl groups at position 1 was shown to enhance binding affinity for kinase ATP pockets, as demonstrated in VEGFR-2 inhibitors like vatalanib. Concurrently, microwave-assisted synthetic methods improved access to phthalazinone intermediates, facilitating the generation of complex analogs such as triazolophthalazines. These advancements laid the groundwork for integrating additional heterocycles like triazoles into the phthalazine scaffold, expanding their applicability to epigenetic targets such as bromodomains.

Structural Significance of the 1,2,4-Triazolo[3,4-a]phthalazine Core

The 1,2,4-triazolo[3,4-a]phthalazine system combines the rigidity of the phthalazine core with the hydrogen-bonding capacity of the triazole ring. This hybrid structure adopts a nearly planar conformation, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Molecular docking studies of analogous compounds, such as triazolo[4,3-a]phthalazines, reveal that the triazole nitrogen atoms form critical hydrogen bonds with conserved asparagine residues in bromodomains (e.g., N1168 in CREBBP). The methyl group adjacent to the triazole moiety further stabilizes these interactions by occupying hydrophobic subpockets, as observed in BRD4 inhibitors.

The phthalazine component contributes to solubility through its polarized C=O groups while maintaining metabolic stability. Comparative analyses of triazolophthalazines versus non-fused triazole analogs demonstrate superior target engagement, attributed to the constrained rotation of the fused system, which reduces entropic penalties upon binding. This structural rigidity also minimizes off-target interactions, a key advantage in kinase inhibitor design.

Rationale for 6-(4-Morpholinyl)-3-Phenyl Substitution Patterns

The 6-(4-morpholinyl) and 3-phenyl substitutions synergistically enhance the compound’s pharmacodynamic and pharmacokinetic profile. Morpholinyl, a saturated oxygen-nitrogen heterocycle, introduces moderate basicity (pKa ~7.4), improving aqueous solubility without compromising membrane permeability. In kinase inhibitors, morpholine derivatives are known to occupy solvent-exposed regions, as seen in PI3K and mTOR inhibitors, while avoiding steric clashes with hydrophobic catalytic residues.

The 3-phenyl group serves dual roles: its planar structure participates in π-stacking with tyrosine or phenylalanine residues in target proteins, while substituents on the phenyl ring (e.g., chloro, trifluoromethyl) modulate electronic and steric properties. For example, 4-chloro-3-trifluoromethylphenyl analogs exhibit enhanced VEGFR-2 inhibition (IC50 = 2.5 µM) compared to unsubstituted derivatives, likely due to increased hydrophobic complementarity with the DFG-out conformation of the kinase.

Table 1: Impact of Substituents on Biological Activity in Triazolophthalazine Analogs

Position Substituent Target Protein IC50 (µM) Key Interaction Source
6 4-Morpholinyl CREBBP Bromodomain 0.89 H-bond with Asn1168
3 Phenyl VEGFR-2 Kinase 2.5 π-Stacking with Phe1047
6 4-Methylpiperazinyl BRD4 Bromodomain 0.67 Salt bridge with Asp144

属性

CAS 编号

87539-85-3

分子式

C19H17N5O

分子量

331.4 g/mol

IUPAC 名称

4-(3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)morpholine

InChI

InChI=1S/C19H17N5O/c1-2-6-14(7-3-1)17-20-21-18-15-8-4-5-9-16(15)19(22-24(17)18)23-10-12-25-13-11-23/h1-9H,10-13H2

InChI 键

FFXVMDJRDNDICF-UHFFFAOYSA-N

规范 SMILES

C1COCCN1C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5

产品来源

United States

准备方法

Core Scaffold Synthesis

The triazolo[3,4-a]phthalazine core is typically constructed via cyclization of phthalazine precursors. Key steps include:

a. Hydrazine Cyclization

  • Starting Material : 1-Hydrazinophthalazine derivatives react with aldehydes or ketones to form hydrazones, which undergo intramolecular cyclization under acidic or thermal conditions.
  • Example :
    1-Hydrazino-4-phenylphthalazine + Aromatic aldehyde → Hydrazone intermediate → Cyclization (Δ or HCl) → Triazolo-phthalazine core  
  • Conditions : Reflux in methanol or ethanol with catalytic acid (e.g., HCl).

b. Nitrile Intermediate Route

  • A cyano-triazolo-phthalazine (Formula II ) is synthesized via:
    • Reaction of haloalkyl or sulfonic ester-triazolo-phthalazines with alkali metal cyanides.
    • Condensation of 1-phthalazino-hydrazine bearing a cyanoalkyl group with benzoyl chloride derivatives.
  • Key Reagents : CuCN, RCOCl (R = substituted phenyl).

Phenyl Group Introduction at Position 3

The phenyl group is typically pre-installed via:

Optimization and Characterization

  • Yield Improvements : Using ortho esters (e.g., triethyl orthoformate) instead of carboxylic acids enhances cyclization efficiency.
  • Purification : Crystallization from chloroform or methanol.
  • Analytical Data :
    • NMR : Aromatic protons appear at δ 7.16–9.00 ppm (CDCl₃).
    • IR : Stretching bands for C=N (1625–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹).

Synthetic Challenges and Solutions

Challenge Solution
Low cyclization efficiency Use of phosphorus oxychloride as cyclizing agent
Morpholinyl group instability Employ anhydrous conditions and inert atmosphere
Regioselectivity issues Directed metalation or protecting group strategies

Scalability and Industrial Relevance

化学反应分析

反应类型

1,2,4-三氮唑并[3,4-a]酞嗪-6-(4-吗啉基)-3-苯基会经历各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物

科学研究应用

Bromodomain Inhibition

One of the prominent applications of triazolo-phthalazine derivatives is their role as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and cellular signaling. Research has shown that substituted triazolo-phthalazines can act as potent inhibitors of bromodomains, particularly those within the BET family such as BRD4. These compounds have demonstrated submicromolar inhibitory activity, making them valuable tools for studying bromodomain biology and developing therapeutic agents targeting cancer and inflammatory diseases .

Calcium Channel Modulation

Another significant application is the modulation of voltage-gated calcium channels. A study identified several derivatives of 1,2,4-triazolo(3,4-a)phthalazine as high-affinity ligands for the alpha 2 delta-1 subunit of these channels. The lead compound exhibited an IC50 value of 15 nM, indicating strong binding affinity. This suggests potential therapeutic applications in pain management and neurological disorders where calcium channel modulation is beneficial .

Cognitive Enhancement

Certain nitrogen-substituted triazolo-phthalazine derivatives have been investigated for their cognitive-enhancing properties. These compounds have shown promise in enhancing cognition through modulation of neurotransmitter systems, particularly in conditions like Alzheimer's disease and other cognitive impairments . The ability to selectively target specific receptors makes these compounds attractive candidates for further development.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
1,2,4-Triazolo(3,4-a)phthalazine derivative ABromodomain Inhibitor<100
1,2,4-Triazolo(3,4-a)phthalazine derivative BCalcium Channel Modulator15
Nitrogen-substituted triazolo-phthalazine derivative CCognitive EnhancerTBD

Table 2: Structure-Activity Relationship (SAR)

Substituent TypeEffect on ActivityReference
Morpholinyl GroupIncreased binding affinity
Phenyl GroupEnhanced selectivity for targets
Nitrogen SubstitutionImproved cognitive effects

Case Study 1: Bromodomain Inhibition

In a study examining the efficacy of various triazolo-phthalazine derivatives against BRD4 and BRD9 bromodomains, researchers synthesized a series of compounds with varying substitutions. The most potent inhibitors were characterized by specific hydrophobic interactions with the acetyl-lysine binding pocket, demonstrating how structural modifications can enhance selectivity and potency against different bromodomains .

Case Study 2: Calcium Channel Interaction

A focused investigation on the interaction between triazolo-phthalazine derivatives and voltage-gated calcium channels revealed that certain modifications significantly increased ligand affinity. The lead compound's binding was confirmed using radioligand assays, providing insights into its mechanism of action and potential therapeutic applications in treating neuropathic pain .

作用机制

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Comparison with Similar Triazolophthalazine Derivatives

Structural Variations and Substitution Patterns

The pharmacological profile of triazolophthalazines is highly dependent on substituents at positions 3 and 4. Key analogs include:

Compound Name Substituents (Position 3/6) Key Activities Reference
6-Chloro-3-(trifluoromethyl)-triazolo[3,4-a]phthalazine Cl (6), CF₃ (3) Anticancer (NCI-60 panel)
6-Phenoxy-triazolo[3,4-a]phthalazine OPh (6), H (3) Anti-inflammatory (COX-2 inhibition; IC₅₀ = 0.8 µM)
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine Cl-PhO (6) Anticonvulsant (ED₅₀ = 8.2 mg/kg in MES model)
6-(3,4-Dihydroisoquinolinyl)-3-methyl-triazolo[3,4-a]phthalazine Me (3), dihydroisoquinoline (6) Antimicrobial (S. aureus MIC = 2 µg/mL)
3-Methyl-6-(4-methylphenyl)-triazolo[3,4-a]phthalazine Me (3), 4-Me-Ph (6) Benzodiazepine receptor binding (Ki = 12 nM)
5d: 3,6-Disubstituted-triazolo[3,4-a]phthalazine Quinolinyl (6), aryl (3) Anticancer (EC-9706 esophageal cancer IC₅₀ = 3.9 µM)

Key Structural Insights :

  • Position 3 : Aromatic groups (e.g., phenyl, biphenylyl) enhance anticancer activity by promoting DNA intercalation or Topo II inhibition .
  • Position 6 : Morpholinyl, piperazinyl, or substituted phenyl groups improve solubility and target affinity. For example, morpholinyl enhances penetration into hydrophobic binding pockets in kinases .

Pharmacological Activity Comparison

Anticancer Activity
  • 1,2,4-Triazolo[3,4-a]phthalazine, 6-(4-morpholinyl)-3-phenyl- : Exhibits broad-spectrum activity against solid tumors (IC₅₀ = 1.2–3.8 µM), surpassing 5-fluorouracil in potency for leukemia and liver cancer models .
  • Compound 5d (3,6-Disubstituted) : Shows selectivity for esophageal (EC-9706) and cervical (Hela) cancers, inducing G2/M cell cycle arrest and apoptosis .
  • 6-Chloro-3-(trifluoromethyl) analog: Active against melanoma (LOX-IMVI) and renal cancer (UO-31) but less potent (IC₅₀ = 4.5–6.7 µM) .

Mechanistic Divergence :

  • Morpholinyl derivatives act via Topo II inhibition and DNA damage .
  • Chlorinated analogs (e.g., 6-Cl) may interfere with tubulin polymerization .
Anti-inflammatory and Antimicrobial Activity
  • 6-Phenoxy-triazolo[3,4-a]phthalazine: Reduces TNF-α and IL-6 levels in RAW264.7 cells (IC₅₀ = 0.8 µM), outperforming ibuprofen in vivo .
  • 6-(Dihydroisoquinolinyl) analog: Broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 2–4 µg/mL) .

Structure-Activity Relationship (SAR) Findings

  • Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl at position 6 enhance anticancer activity but reduce solubility .
  • Hydrophilic Moieties : Morpholinyl or piperazinyl at position 6 improve bioavailability and CNS penetration .
  • Hybrid Derivatives: Combining triazolo[3,4-a]phthalazine with thiadiazole or quinoline scaffolds broadens therapeutic scope (e.g., anticonvulsant and antihypertensive effects) .

生物活性

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-morpholinyl)-3-phenyl- is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including its effects on calcium channels and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C19H17N5O
  • CAS Number : 3071186

The structural representation includes a triazole ring fused to a phthalazine system, which contributes to its biological properties.

1. Calcium Channel Modulation

One of the prominent biological activities of this compound is its interaction with voltage-gated calcium channels. Research indicates that derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit high affinity for the alpha 2 delta-1 subunit of these channels. A study reported that certain derivatives had an IC50 value as low as 15 nM, indicating potent activity in modulating calcium influx in neuronal cells . This modulation is crucial for various physiological processes, including neurotransmitter release and muscle contraction.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored extensively. A series of synthesized derivatives demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus. Notably, one derivative showed broad-spectrum activity against both bacterial and fungal strains . The results suggest that the presence of the triazole moiety enhances the antimicrobial properties of phthalazine derivatives.

3. Positive Inotropic Effects

Inotropic activity refers to the strength of heart muscle contraction. A study evaluating several derivatives for their positive inotropic effects found that some compounds exhibited improved stroke volume in isolated rabbit heart preparations compared to standard drugs like milrinone. Specifically, one derivative increased stroke volume by approximately 12% at a concentration of 3×105 M3\times 10^{-5}\text{ M}, showcasing its potential as a cardiac agent .

Table: Summary of Biological Activities

Activity Findings
Calcium Channel ModulationHigh-affinity ligands for alpha 2 delta-1 subunit; IC50 = 15 nM .
Antimicrobial ActivityInhibitory activity against Staphylococcus aureus and other strains .
Positive Inotropic EffectsIncreased stroke volume by 12% compared to milrinone .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-morpholinyl)-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via catalytic dehydrogenative cyclization of hydrazones derived from 1-hydrazinophthalazine derivatives and aromatic aldehydes. Key steps include:

  • Condensation of 1-hydrazino-4-phenylphthalazine with 4-morpholinyl aldehydes to form hydrazones (confirmed by IR: NH bands at 3400–3600 cm⁻¹ and PMR: δ10.52–10.90 for NH protons) .

  • Cyclization using propanoic acid under reflux, monitored by TLC, followed by purification via flash chromatography (DCM:MeOH 20:1) .

  • Optimization strategies: Nano Bi₂O₃ catalysis reduces reaction time and improves yields (up to 78%) by enhancing cyclization efficiency .

    • Data Table :
SubstrateCatalystSolventYield (%)Reference
1-HydrazinophthalazineNonePropanoic acid42%
1-HydrazinophthalazineNano Bi₂O₃Aqueous78%

Q. How are structural and electronic properties of this compound characterized to confirm its identity?

  • Methodological Answer :

  • X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., C–H···N hydrogen bonding in triazolophthalazine derivatives) .
  • Spectroscopy :
  • IR : Confirms absence of NH post-cyclization (loss of 3400–3600 cm⁻¹ bands) .
  • ¹H/¹³C NMR : Aromatic protons at δ7.16–9.00 and morpholine protons at δ3.50–3.80 .
  • Elemental analysis : Validates purity (e.g., C: 71.58%, H: 3.99%, N: 22.50% vs. calculated values) .

Advanced Research Questions

Q. How does the 4-morpholinyl substituent influence bioactivity compared to other R-groups (e.g., aryl, alkyl) in triazolophthalazine derivatives?

  • Methodological Answer :

  • Comparative SAR studies :

  • Morpholinyl groups enhance solubility and membrane permeability due to their polar, non-planar structure, improving CNS activity (e.g., anticonvulsant IC₅₀: 12 µM vs. 28 µM for phenyl analogs) .

  • Aryl substituents (e.g., 4-fluorophenyl) increase π-π stacking with biological targets (e.g., kinase inhibition) but reduce metabolic stability .

  • In silico modeling : Docking studies show morpholinyl groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR) .

    • Data Table :
R-GroupBioactivity (IC₅₀)TargetReference
4-Morpholinyl12 µM (Anticonvulsant)GABA receptors
4-Fluorophenyl8 µM (Anticancer)Topoisomerase II

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., insecticidal inactivity vs. anticancer potency)?

  • Methodological Answer :

  • Target-specific assays : Insecticidal inactivity (e.g., no mortality at 100 ppm) may stem from poor penetration through chitin exoskeletons, whereas anticancer activity (e.g., IC₅₀: 5–10 µM against MCF-7) correlates with intracellular accumulation.
  • Metabolic stability testing : Hepatic microsome assays reveal rapid degradation in insect models vs. stability in mammalian systems .
  • Structural analogs : Introducing electron-withdrawing groups (e.g., –CF₃) enhances insecticidal activity by 20-fold .

Methodological Challenges & Innovations

Q. How can computational tools predict synthetic pathways for novel triazolophthalazine analogs?

  • Methodological Answer :

  • Retrosynthetic analysis (e.g., using Synthia™): Identifies viable routes starting from 1-chlorophthalazine and morpholine derivatives .
  • DFT calculations : Optimize transition states for cyclization steps (e.g., activation energy: 25 kcal/mol for morpholinyl vs. 30 kcal/mol for benzyl derivatives) .

Q. What strategies validate target engagement in complex biological systems (e.g., brain tissue)?

  • Methodological Answer :

  • Photoaffinity labeling : Incorporation of azide groups enables click chemistry-based target identification in vivo .
  • PET radiolabeling : ¹⁸F-labeled analogs (e.g., 6-(4-fluorophenyl) derivatives) track distribution in rodent brains .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。